2-(Cyclopentyloxy)acetic acid

Overview

Description

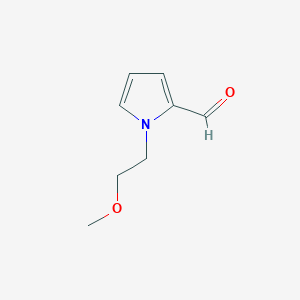

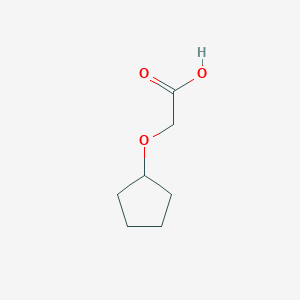

2-(Cyclopentyloxy)acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is typically a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of thionyl chloride and xylene . The reaction with thionyl chloride is performed at 70℃ for 1 hour, followed by a reaction with xylene . Other methods involve the use of sodium hydride in tetrahydrofuran, or dmap in dichloromethane .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) and the InChI key is JPUGGGCNNKXYCU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 144.17 .Scientific Research Applications

1. Chiral Auxiliary Compound Applications

2-(Cyclopentyloxy)acetic acid and its related compounds have been explored as chiral auxiliary compounds. For instance, research by Majewska (2019) investigates 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. This compound shows promise as a chiral derivatizing agent for amines and alcohols, useful in 31P NMR spectroscopy (Majewska, 2019).

2. Synthesis and Characterization in Chemistry

Amino acid derivatives of this compound, like [1-(aminomethyl)cyclohexyl]acetic acid, have been synthesized and characterized, as shown in the work by Ikram et al. (2015). These compounds, upon reacting with metal ions, form complexes studied for their potential antioxidant and enzyme inhibitory activities, offering insights into chemical synthesis and characterization (Ikram et al., 2015).

3. Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been investigated. Ewadh et al. (2013) studied 2-(2-hydroxy phenylimono) acetic acid's ability to inhibit the growth of various pathogenic bacteria, suggesting potential applications in antimicrobial and antibacterial research (Ewadh et al., 2013).

4. Biological Studies and Potential Therapeutic Effects

The effects of acetic acid derivatives on biological systems have been examined. A study by Valdes et al. (2021) explored the dietary supplementation of acetic acid and its impact on metabolic and anthropometric outcomes in humans. This research suggests that acetic acid derivatives could have clinical potential in managing metabolic comorbidities (Valdes et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds often interact with enzymes involved in biochemical pathways .

Mode of Action

It is likely that the compound interacts with its targets through a process known as nucleophilic acyl substitution . In this process, the carbonyl oxygen of the acetic acid component of 2-(Cyclopentyloxy)acetic acid is first protonated, which draws electron density away from the carbon and increases its electrophilicity .

Biochemical Pathways

It is known that similar compounds often participate in the acetyl coa pathway . This pathway involves approximately 10 enzymes and several organic cofactors, and it catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds can be influenced by factors such as the physicochemical properties of the compound, the pathophysiology of the individual, and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s physical form is a colorless to yellow liquid, and it is typically stored at room temperature . These characteristics suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and light exposure.

Safety and Hazards

The safety information for 2-(Cyclopentyloxy)acetic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for handling in case of accidental contact or inhalation .

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites. Additionally, this compound can impact cell signaling pathways, such as those involved in stress responses, thereby altering cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by influencing signaling pathways that regulate gene transcription. The precise molecular interactions depend on the specific biomolecules involved and the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause cellular toxicity, leading to cell death or dysfunction. It is essential to determine the optimal dosage to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .

Properties

IUPAC Name |

2-cyclopentyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUGGGCNNKXYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538066 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95832-60-3 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

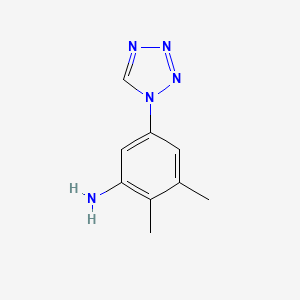

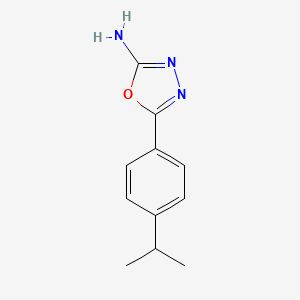

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

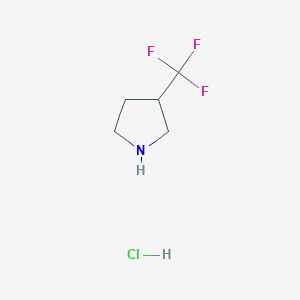

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)